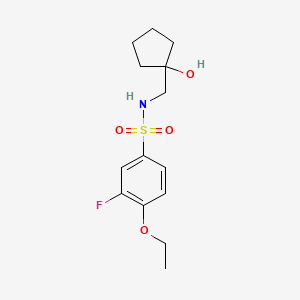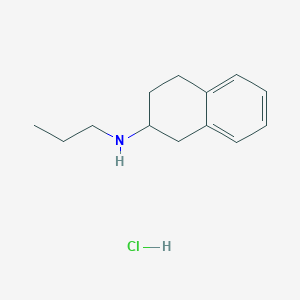
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C13H20ClN and a molecular weight of 225.76 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin, primarily targets the serotonin and norepinephrine transporters . These transporters play a crucial role in the regulation of mood and cognition.
Mode of Action
The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine . This inhibition likely induces their release as well, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as 2-Aminotetralin (2-AT), have been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induce their release as well . This suggests that N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride may interact with enzymes and proteins involved in neurotransmitter transport and signaling.
Cellular Effects
Based on the known effects of similar compounds, it may influence cell function by modulating neurotransmitter levels and signaling pathways .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially including neurotransmitter transporters, and may influence enzyme activity and gene expression .
Dosage Effects in Animal Models
Similar compounds have been shown to decrease immobility in the forced-swim test in rats and in the tail-suspension test in mice, models predictive of antidepressant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with propylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of N-propyl-1,2,3,4-tetrahydronaphthalen-2-one, while reduction may yield N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine .
Scientific Research Applications
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride include:
- 2-Aminotetralin (1,2,3,4-tetrahydronaphthalen-2-amine)
- (2R)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Uniqueness
This compound is unique due to its specific molecular structure and its ability to interact with multiple neurotransmitter systems, making it a valuable compound for research in neuropharmacology and related fields .
Properties
IUPAC Name |
N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;/h3-6,13-14H,2,7-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWHOUDPFIQFCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=CC=CC=C2C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22583-92-2 |
Source


|
| Record name | N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,3-dimethyl-2-oxobutyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2366023.png)
![2-(4-ethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2366024.png)
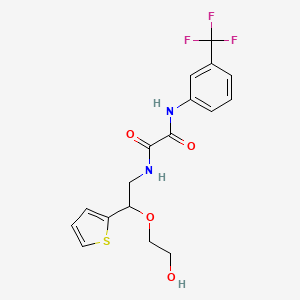
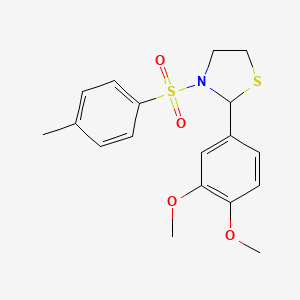
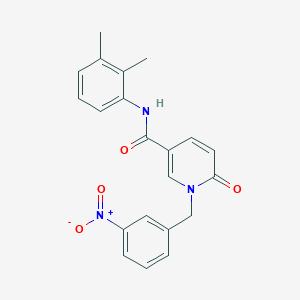
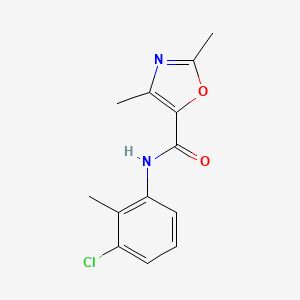
![(2E)-3-[5-(2-methylcyclopropyl)-2-furyl]acrylic acid](/img/structure/B2366033.png)
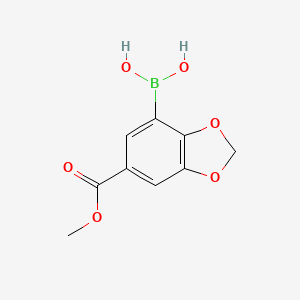
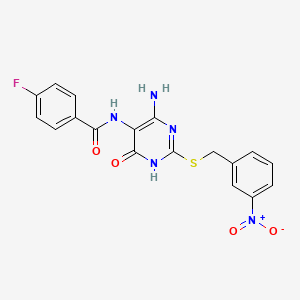
![2-[(3E)-1-(dimethylamino)-3-{[(4-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2366039.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2366042.png)
![1-[2-(Methoxymethyl)benzimidazolyl]-3-(3-methylphenoxy)propan-2-ol](/img/structure/B2366044.png)
